molecular formula C19H22N2O2 B2998753 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea CAS No. 2034574-59-7

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea

Cat. No.: B2998753
CAS No.: 2034574-59-7
M. Wt: 310.397
InChI Key: IUGFNHSTCNKJKX-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea is a synthetic organic compound with a molecular formula of C19H22N2O2 and a molecular weight of 310.4 g/mol . Its structure is characterized by a 2,3-dihydrobenzofuran moiety linked to an o-tolyl (ortho-methylphenyl) group via a urea bridge. The 2,3-dihydrobenzofuran scaffold is a recognized pharmacophore of significant interest in medicinal chemistry, known to be present in several synthetic intermediates and active pharmaceutical ingredients . The urea functional group is a privileged structure in modern drug discovery, capable of forming multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity . Urea derivatives are explored for a wide spectrum of therapeutic applications, including as inhibitors of various protein kinases and for their potential antitumor properties . While the specific biological profile of this compound requires further investigation, its molecular architecture suggests it is a valuable chemical entity for research and development, particularly in the screening and design of new pharmacologically active molecules. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-5-3-4-6-17(13)21-19(22)20-14(2)11-15-7-8-18-16(12-15)9-10-23-18/h3-8,12,14H,9-11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGFNHSTCNKJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(C)CC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea is a derivative of benzofuran known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzofuran core and an urea linkage, which is significant for its pharmacological potential. The synthesis typically involves several steps:

  • Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
  • Alkylation : The benzofuran derivative is alkylated using 1-bromo-2-propanol to introduce the propan-2-yl group.
  • Urea Formation : The final step involves the reaction of the alkylated benzofuran with appropriate isocyanates to form the urea .

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

Antitumor Activity

Research indicates that related compounds within the benzofuran class exhibit significant antitumor properties. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like Doxorubicin .

CompoundIC50 (µM)Cancer Type
Compound 2e (R = o-Cl)5.02Non-small cell lung cancer
Compound 2f (R = m-Cl)9.81Leukemia
Doxorubicin0.59Various cancers

The mechanism through which this compound exerts its effects may involve modulation of specific molecular targets, including enzymes and receptors associated with cancer proliferation and survival pathways .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antibacterial Activity : A series of urea derivatives were evaluated for their antibacterial properties, showing promising results against pathogenic bacteria with minimum inhibitory concentrations (MICs) in the low microgram/mL range .
  • Antifungal and Antiprotozoal Effects : Compounds derived from similar structural frameworks demonstrated inhibitory activity against fungal and protozoal pathogens, indicating a broad spectrum of biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications References
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea C₁₉H₂₁N₂O₂ 309.4 Propan-2-yl linker, o-tolyl Not explicitly reported (structural analogs suggest agrochemical/medicinal uses)
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea C₁₈H₁₇F₃N₂O₃ 366.3 Hydroxyethyl linker, trifluoromethylphenyl Unknown (structural similarity to bioactive ureas)
Fluazuron C₂₀H₁₃Cl₂F₃N₃O₂ 464.2 Chloropyridyloxy, difluorobenzoyl Acaricide (insect growth regulator)
1-(o-tolyl)-3-(2,4-dinitrophenyl)-1,4,5,6-tetrahydropyrimidinium chloride C₁₇H₁₇ClN₄O₄ 388.8 Dinitrophenyl, tetrahydropyrimidinium Synthetic intermediate (no reported bioactivity)

Key Observations:

  • Substituent Effects: The o-tolyl group (methyl substitution) versus trifluoromethylphenyl () or chloropyridyloxy (fluazuron) highlights trade-offs between steric bulk and electronic effects. Fluazuron’s difluorobenzoyl group enhances pesticidal activity, suggesting that electron-withdrawing substituents on the urea moiety improve agrochemical efficacy .
  • Molecular Weight: The target compound (309.4 g/mol) is smaller than fluazuron (464.2 g/mol), which may influence bioavailability and permeability.

Electronic and Topological Properties

For instance:

  • The dihydrobenzofuran moiety’s aromaticity may delocalize electron density, reducing nucleophilic attack susceptibility compared to non-aromatic analogs.

Q & A

Q. What are the common synthetic routes for preparing the dihydrobenzofuran core in this compound?

The dihydrobenzofuran scaffold can be synthesized via oxidative cyclization of phenolic precursors. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran was prepared using 4-methoxyphenol and styrene in hexafluoropropan-2-ol with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., hexafluoropropanol) enhance reaction efficiency.
  • Oxidation : DDQ facilitates dehydrogenation to form the fused furan ring.
  • Characterization : Confirm the structure via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS.

Q. How is the urea linkage in this compound synthesized?

Urea bonds are typically formed by reacting an amine with an isocyanate. For example, in a related urea derivative, o-tolyl isocyanate was reacted with a propan-2-yl-substituted intermediate in anhydrous methanol under nitrogen, followed by silica gel purification (DCM:MeOH = 98:2) to achieve 73% yield . Critical parameters:

  • Reaction time : 9 hours at room temperature.
  • Purification : Silica chromatography with gradient elution to isolate the product.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • 1H^1H- and 13C^{13}C-NMR : Identify proton environments (e.g., dihydrobenzofuran CH2_2 groups at δ 3.2–4.0 ppm) and aromatic signals.
  • HRMS : Confirm molecular weight (e.g., expected [M+H]+^+ for C19_{19}H21_{21}N2_2O2_2: 309.1603).
  • IR Spectroscopy : Detect urea C=O stretching (~1640–1680 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}).

Advanced Research Questions

Q. How can computational tools like Multiwfn analyze the electronic properties of this compound?

Multiwfn enables wavefunction analysis to study electrostatic potential (ESP), electron localization function (ELF), and bond orders. For example:

  • ESP mapping : Identify nucleophilic/electrophilic regions on the urea moiety and dihydrobenzofuran ring.
  • Bond order analysis : Quantify conjugation between the urea group and aromatic systems.
  • Methodology : Optimize the geometry at the B3LYP/6-311+G(d,p) level, then calculate ESP/ELF using Multiwfn .

Q. How can researchers resolve discrepancies in reaction yields during urea bond formation?

Contradictory yields may arise from moisture sensitivity or competing side reactions. Strategies include:

  • Moisture control : Use anhydrous solvents and inert atmosphere (N2_2/Ar) .
  • Reagent purity : Ensure isocyanates are free from amines to prevent premature polymerization.
  • Kinetic monitoring : Use TLC or in situ IR to track reaction progress and optimize time/temperature.

Q. What challenges exist in determining the purity of this compound, and how can they be addressed?

Commercial sources (e.g., Sigma-Aldrich) often lack analytical data for rare compounds . Solutions:

  • HPLC-MS : Use a C18 column with acetonitrile/water + 0.1% formic acid to detect impurities.
  • Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
  • Recrystallization : Purify using ethyl acetate/hexane to remove residual solvents.

Notes

  • For synthesis, prioritize peer-reviewed protocols (e.g., oxidative cyclization , urea coupling ).
  • Computational studies require validation against experimental data (e.g., NMR chemical shifts vs. calculated ESP).

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